molecular formula C8H8INO2 B6266111 1-iodo-4,5-dimethyl-2-nitrobenzene CAS No. 39763-72-9

1-iodo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B6266111
CAS No.: 39763-72-9
M. Wt: 277.1
InChI Key:
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Description

1-Iodo-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the production of specialized materials with unique properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory system irritation, respectively .

Mechanism of Action

Target of Action

The primary target of 1-iodo-4,5-dimethyl-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving aromatic compounds. The compound’s electrophilic aromatic substitution can lead to the formation of new aromatic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.11 . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new aromatic compounds through electrophilic aromatic substitution . This can lead to changes in the molecular and cellular composition of the system in which the compound is introduced.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products such as 4,5-dimethyl-2-nitrobenzene derivatives with different substituents replacing the iodine atom.

    Reduction: 1-Amino-4,5-dimethyl-2-nitrobenzene.

    Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.

Comparison with Similar Compounds

    1-Iodo-2,4-dimethylbenzene: Similar structure but lacks the nitro group.

    1-Iodo-2,4-dimethyl-5-nitrobenzene: Similar structure with different positions of the nitro and methyl groups.

Uniqueness: 1-Iodo-4,5-dimethyl-2-nitrobenzene is unique due to the specific positioning of the iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a unique electronic environment, making it valuable in various chemical transformations and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-iodo-4,5-dimethyl-2-nitrobenzene involves the introduction of an iodine atom onto a 2-nitrobenzene ring that already contains two methyl groups. This can be achieved through a substitution reaction using a suitable iodinating agent.", "Starting Materials": [ "4,5-dimethyl-2-nitrobenzoic acid", "iodine", "phosphorus pentoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "1. Conversion of 4,5-dimethyl-2-nitrobenzoic acid to 4,5-dimethyl-2-nitrobenzoyl chloride using phosphorus pentoxide and acetic anhydride", "2. Nitration of 4,5-dimethyl-2-nitrobenzoyl chloride using a mixture of nitric and sulfuric acid to form 4,5-dimethyl-2-nitrobenzoyl nitrate", "3. Reduction of 4,5-dimethyl-2-nitrobenzoyl nitrate using sodium hydroxide to form 4,5-dimethyl-2-nitroaniline", "4. Iodination of 4,5-dimethyl-2-nitroaniline using iodine and sulfuric acid to form 1-iodo-4,5-dimethyl-2-nitroaniline", "5. Conversion of 1-iodo-4,5-dimethyl-2-nitroaniline to 1-iodo-4,5-dimethyl-2-nitrobenzene using sodium hydroxide and water" ] }

CAS No.

39763-72-9

Molecular Formula

C8H8INO2

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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